2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a methyl group and a ketone functional group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method includes the acylation of 3-methylpiperazine with acetic anhydride, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 2-(3-Methyl-5-hydroxypiperazin-1-YL)acetic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The ketone group may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperazine ring can also interact with various biological molecules, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxopiperazin-1-yl)acetic acid: Similar structure but lacks the methyl group.
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid: Similar structure with the methyl group in a different position.
Methyl (3-oxopiperazin-2-yl)acetate: An ester derivative with similar functional groups.
Uniqueness
2-(3-Methyl-5-oxopiperazin-1-YL)acetic acid is unique due to the specific positioning of the methyl and ketone groups on the piperazine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group can influence the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to different pharmacological properties.
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(3-methyl-5-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-5-2-9(4-7(11)12)3-6(10)8-5/h5H,2-4H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
NRNGKIIQTJJFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.